molecular formula C23H22ClN3O5S B2901508 N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide CAS No. 324540-02-5

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide

Cat. No.: B2901508
CAS No.: 324540-02-5
M. Wt: 487.96
InChI Key: BSKBQBHUSDSDCK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-chlorophenyl group, a bis-carbamoyl linkage with a 4-ethoxyphenyl substituent, and a 4-methylbenzenesulfonamide backbone. This article compares its properties, synthesis, and bioactivity with structurally related sulfonamides documented in recent literature.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-3-32-20-12-8-18(9-13-20)25-22(28)26-23(29)27(19-10-6-17(24)7-11-19)33(30,31)21-14-4-16(2)5-15-21/h4-15H,3H2,1-2H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBQBHUSDSDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative.

    Introduction of the carbamoyl groups: The carbamoyl groups can be introduced through a reaction with isocyanates or carbamoyl chlorides.

    Substitution reactions: The 4-chlorophenyl and 4-ethoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide can be used in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Medicine: Possible use as a pharmaceutical agent, particularly in antimicrobial or anticancer research.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations in Sulfonamide Derivatives
Compound Name Key Substituents Molecular Weight Yield (%) Notable Properties Reference
Target Compound 4-ClPh, 4-EtOPh-(CO)NH-, 4-MeC6H4SO2NH- ~500 (estimated) N/A Potential enzyme inhibition
N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide 4-ClPh, piperazine, pyridine Not provided 56 Enhanced solubility from piperazine
N-(Adamantan-1-yl)carbamoyl)-4-methylbenzenesulfonamide Adamantane, 4-MeC6H4SO2NH- ~350 (estimated) N/A High lipophilicity
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole, 4-MeC6H4SO2NH- Not provided N/A Antimicrobial activity
  • Key Observations :
    • The target compound’s 4-ethoxyphenyl carbamoyl group introduces moderate lipophilicity compared to bulky adamantane derivatives or polar piperazine-containing analogs .
    • The 4-methylbenzenesulfonamide backbone is a common motif across sulfonamides, contributing to structural stability and hydrogen-bonding capacity .

Bioactivity and Enzyme Inhibition

Table 2: Reported Bioactivities of Selected Sulfonamides
Compound Name Bioactivity Profile Mechanism/Application Reference
Target Compound Potential SK1 inhibition (hypothesized) Anticancer, anti-inflammatory
N-((((4-Chlorophenyl)carbamoyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide Sphingosine Kinase 1 (SK1) inhibition Disrupts sphingolipid metabolism
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Antimicrobial Targets bacterial/fungal enzymes
N-((3-hydroxyadamantan-1-yl)carbamoyl)-4-methylbenzenesulfonamide Not specified; structural analogs used in Carbonic anhydrase inhibition
  • Key Observations :
    • The target compound’s bis-carbamoyl linkage may enhance binding to SK1, similar to the triple carbamoyl derivative in , though the ethoxy group could modulate selectivity.
    • Sulfonamides with heterocyclic substituents (e.g., oxazole) exhibit antimicrobial effects, suggesting substituent-dependent bioactivity .

Spectroscopic and Structural Data

  • IR Spectroscopy : Carbamoyl C=O stretches (~1680–1720 cm⁻¹) and sulfonamide S=O stretches (~1150–1250 cm⁻¹) are consistent across derivatives .
  • NMR Data :
    • The 4-ethoxyphenyl group in the target compound would show distinct signals: ~δ 1.3 ppm (CH3 of EtO) and δ 4.0 ppm (OCH2) .
    • Adamantane-containing derivatives exhibit complex aliphatic proton signals (δ 1.5–2.5 ppm) .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide, and what key intermediates are involved?

  • Method : The synthesis involves sequential sulfonylation and carbamoylation steps. Starting with 4-methylbenzenesulfonyl chloride, the chlorophenyl group is introduced via nucleophilic substitution. Subsequent carbamoylation with 4-ethoxyphenyl isocyanate forms the bis-carbamoyl structure. Key intermediates include the sulfonamide precursor and the mono-carbamoyl intermediate. Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) are critical for purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Method :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 9.98 ppm for NH groups, aromatic protons at δ 7.39–7.89 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., S=O bonds at ~1.43 Å, tetrahedral geometry at sulfur) .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

  • Method :

  • Enzyme inhibition assays : Test against targets like Sphingosine Kinase 1 (IC50 determination via radiometric or fluorometric assays) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the carbamoylation step in the synthesis?

  • Method :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carbamoyl group reactivity .
  • Temperature control : Maintain 0–5°C during isocyanate addition to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .
  • Yield optimization table :
ConditionYield (%)Purity (HPLC)
DMF, 0°C, no DMAP2585%
DCM, 5°C, DMAP4292%

Q. What strategies resolve contradictions in bioactivity data across different substituent analogs?

  • Method :

  • Comparative SAR studies : Analyze substituent effects (e.g., chloro vs. methoxy groups on aromatic rings) using docking and crystallography. For example, chloro groups enhance hydrophobic interactions in enzyme pockets, while methoxy groups reduce activity due to steric hindrance .
  • Data normalization : Account for assay variability (e.g., cell line differences, incubation times) using standardized protocols .

Q. Which computational methods are employed to study its interaction with target enzymes like Sphingosine Kinase 1?

  • Method :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., hydrogen bonding with Arg178 and Asp294 residues) .
  • Molecular dynamics (MD) simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .
  • Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol) .

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